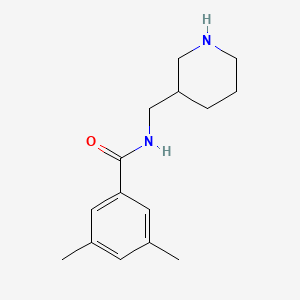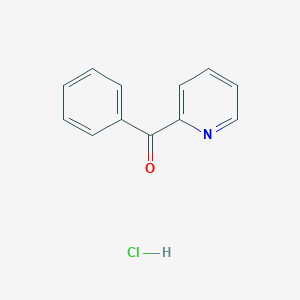![molecular formula C20H21N5O2 B12496960 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-methylpiperidine under suitable conditions.
Attachment of the benzonitrile group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Its inhibitory properties make it a candidate for drug development, especially for targeting specific enzymes involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzamide
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzoic acid
Uniqueness
The uniqueness of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile lies in its specific structure, which allows it to interact with certain enzymes in a highly selective manner. This selectivity makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21N5O2 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-12-6-8-25(9-7-12)20-23-18-17(19(27)24-20)15(10-16(26)22-18)14-4-2-13(11-21)3-5-14/h2-5,12,15H,6-10H2,1H3,(H2,22,23,24,26,27) |
Clé InChI |
LTRPOGZBTCIIKK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C#N)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)
methanone](/img/structure/B12496905.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)




![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
